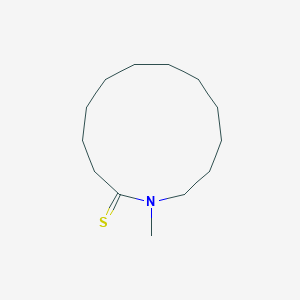

1-Methyl-1-azacyclotridecane-2-thione

Description

Properties

CAS No. |

34949-18-3 |

|---|---|

Molecular Formula |

C13H25NS |

Molecular Weight |

227.41 g/mol |

IUPAC Name |

1-methyl-azacyclotridecane-2-thione |

InChI |

InChI=1S/C13H25NS/c1-14-12-10-8-6-4-2-3-5-7-9-11-13(14)15/h2-12H2,1H3 |

InChI Key |

SABZAHXOWOFTMX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCCCCCCCCC1=S |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A common approach involves cyclization reactions of thiosemicarbazide derivatives under alkaline or acidic conditions to form thiazolidine or related heterocyclic rings. For example, in related compounds such as 1,2,4-triazolin-5-thiones, cyclization of thiosemicarbazides in alkaline medium yields the heterocyclic thione ring system.

Typical procedure:

- Dissolve the thiosemicarbazide precursor in dilute sodium hydroxide.

- Heat under reflux for several hours.

- Neutralize the reaction mixture to precipitate the cyclic thione product.

- Purify by crystallization.

This method yields moderate to good yields (~60%) and produces compounds stable at room temperature.

Thionation Using Carbon Disulfide

In some synthetic routes to thiazine-thione derivatives, carbon disulfide is used to introduce the thione functionality. The reaction often proceeds via in situ generation of azadiene intermediates, followed by reaction with carbon disulfide to form the thione ring.

Key points:

- Reaction is typically done at room temperature.

- Product formation can be monitored by HPLC and $$^{1}H$$-NMR.

- Yields around 68% can be achieved with minimal degradation over days.

Alkylation and Methylation

N-methylation is generally achieved via alkylation of the nitrogen atom using methyl halides or methylating agents under controlled conditions. For example, methylation of 1-azacyclotridecane precursors can be performed post-cyclization to yield the N-methyl derivative.

Specific Synthetic Route for 1-Methyl-1-azacyclotridecane-2-thione

Though direct literature on this exact compound is limited, analogous synthesis approaches can be adapted from related heterocyclic thione syntheses:

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Formation of thiosemicarbazide derivative | Reaction of appropriate amine with isothiocyanates | Intermediate precursor | High purity needed for cyclization |

| 2 | Cyclization | Alkaline reflux (NaOH, 2-4 hours) | Macrocyclic thione ring | Moderate yield (~60%) |

| 3 | Methylation | Methyl iodide or methyl sulfate, base | N-methylated product | Controlled temperature to avoid side reactions |

| 4 | Purification | Crystallization or chromatography | Pure this compound | Confirmed by NMR, MS, IR |

Analytical Characterization Supporting the Preparation

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of methyl groups, azacyclic ring protons, and thione carbon (C=S) typically appearing around 180 ppm in $$^{13}C$$ NMR.

- Mass Spectrometry (MS): Monoisotopic mass measurements confirm molecular weight consistent with the target compound.

- Fourier Transform Infrared Spectroscopy (FTIR): Characteristic absorption bands for thione (C=S) groups appear in the range 970–850 cm$$^{-1}$$, and N–H stretches around 3200 cm$$^{-1}$$ if present.

- Thermogravimetric Analysis (TGA): Stability at room temperature is confirmed by TGA, often showing no decomposition until elevated temperatures.

Comparative Data Table of Preparation Parameters from Related Compounds

Summary and Recommendations

- The preparation of this compound likely follows a multi-step synthetic pathway involving cyclization of thiosemicarbazide derivatives under alkaline conditions, followed by methylation.

- Reaction conditions such as reflux time, pH control, and purification steps critically influence yield and purity.

- Analytical methods including NMR, MS, FTIR, and TGA are essential to confirm structure and stability.

- Adaptation of protocols from structurally related thione heterocycles provides a reliable framework for synthesis.

- Further optimization may involve microwave-assisted synthesis to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

Azacyclotridecane-2-thione,1-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Azacyclotridecane-2-thione,1-methyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as an antimicrobial or antifungal agent.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism by which Azacyclotridecane-2-thione,1-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Key Observations:

- Lipophilicity: Aromatic substituents (e.g., phenyl, fluorophenyl) increase molecular weight and lipophilicity, which may influence bioavailability or coordination chemistry applications .

Physicochemical and Spectral Properties

- Spectroscopy :

- Crystal Packing : Aryl-substituted derivatives (e.g., phenyl or fluorophenyl) exhibit distinct packing patterns due to π-π stacking or halogen interactions, as seen in and .

Notes and Limitations

Data Gaps : The provided evidence lacks explicit melting points, solubility data, or quantitative reactivity metrics. Further experimental studies are required for comprehensive comparisons.

This analysis assumes the intended compound is 1-methylimidazolidine-2-thione (5-membered ring), as supported by the available data .

Contradictions : Synthesis methods in focus on benzimidazolone-thiones, which differ in ring size from imidazolidine-thiones. Caution is advised when extrapolating protocols across heterocyclic systems.

Biological Activity

1-Methyl-1-azacyclotridecane-2-thione, a compound of notable interest in medicinal chemistry, is characterized by its azacyclic structure and potential biological activities. This article delves into its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive understanding of the compound's effects.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 211.35 g/mol. The compound features a thione functional group, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 211.35 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus , suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of this compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL for E. coli , showcasing its potent antibacterial properties.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another study assessed the cytotoxic effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values of 25 µM and 30 µM respectively, suggesting strong potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Inhibition of Enzymatic Activity : The thione group may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-1-azacyclotridecane-2-thione, and how do reaction conditions influence yield?

- Methodological Answer : Optimize synthesis by systematically varying temperature (60–120°C), solvent polarity (e.g., DMF vs. THF), and reaction time (12–48 hours). Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress and quantify intermediates. Purify via column chromatography with gradient elution, and validate purity using melting point analysis and NMR spectroscopy. Reaction efficiency is highly solvent-dependent due to steric effects in the azacyclotridecane backbone .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ X-ray crystallography for definitive structural confirmation. Complement with FTIR to identify thione (C=S) stretches (~1200 cm⁻¹) and NMR (¹³C/¹H) to resolve methyl group environments. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties and compare experimental vs. theoretical spectra .

Q. What analytical techniques are suitable for detecting trace impurities in this compound?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for volatile byproducts and high-resolution mass spectrometry (HRMS) for non-volatile impurities. Couple thermogravimetric analysis (TGA) with FTIR to identify decomposition products. For quantitation, develop a calibrated HPLC-DAD method with a C18 column and acetonitrile/water mobile phase .

Q. How to design controlled experiments to study the reactivity of this compound with electrophiles?

- Methodological Answer : Implement a pre-test/post-test design with a nonequivalent control group. Use kinetic studies (e.g., UV-Vis spectroscopy) to monitor reaction rates under varying pH (4–10) and electrophile concentrations. Include negative controls (e.g., inert solvent blanks) and triplicate runs to ensure reproducibility .

Q. What theoretical frameworks guide mechanistic studies of this compound in supramolecular chemistry?

- Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. Use molecular docking simulations to explore host-guest interactions. Validate hypotheses via comparative analysis with structurally analogous thiones (e.g., imidazolidine-2-thione derivatives) .

Advanced Research Questions

Q. How to resolve contradictions between experimental spectral data and computational predictions for this compound?

- Methodological Answer : Reconcile discrepancies by refining computational parameters (e.g., solvent effects in DFT via PCM model) and validating experimental conditions (e.g., sample hydration state). Cross-reference with solid-state NMR or Raman spectroscopy to assess crystallographic vs. solution-phase conformers .

Q. What advanced computational strategies can model the thermodynamic stability of this compound under extreme conditions?

- Methodological Answer : Perform ab initio molecular dynamics (AIMD) simulations at elevated temperatures (300–500 K) and pressures (1–10 GPa). Calculate Gibbs free energy changes (ΔG) for degradation pathways and compare with experimental TGA-DSC data .

Q. How to apply factorial design to optimize catalytic applications of this compound in asymmetric synthesis?

- Methodological Answer : Use a 2³ factorial design to test variables: catalyst loading (1–5 mol%), substrate molar ratio (1:1–1:3), and temperature (25–80°C). Analyze enantiomeric excess (ee) via chiral HPLC and model interactions using ANOVA. Identify synergistic effects between variables .

Q. What strategies assess the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer : Conduct OECD 301F biodegradability tests with activated sludge. Measure logP values via shake-flask method and predict bioaccumulation factors (BCF) using EPI Suite. Validate with LC-MS/MS quantification in model aquatic organisms (e.g., Daphnia magna) .

Q. How to integrate multi-omics approaches to study the cellular targets of this compound in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.